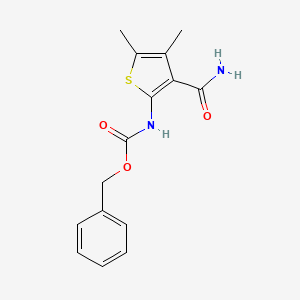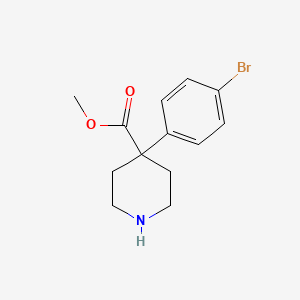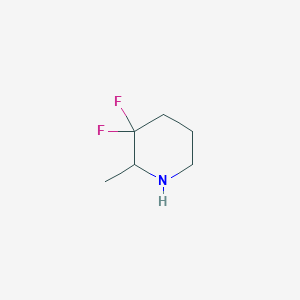
3,3-Difluoro-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-methylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylpiperidine typically involves the fluorination of a piperidine precursor. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the successful fluorination of the piperidine ring .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with nucleophiles replacing fluorine atoms
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Research: It serves as a probe in studying the effects of fluorine substitution on biological activity and molecular interactions
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in altered biological activity and improved pharmacokinetic properties .
Comparación Con Compuestos Similares
- 2,2-Difluoro-1-methylpyrrolidine
- 3,3-Difluoro-2-methylpyrrolidine
- 3,3-Difluoro-2-methylazetidine
Comparison: 3,3-Difluoro-2-methylpiperidine is unique due to its six-membered ring structure, which provides greater conformational flexibility compared to smaller ring systems like pyrrolidine and azetidine. This flexibility can lead to different biological activities and interactions with molecular targets. Additionally, the presence of two fluorine atoms at the 3-position enhances its chemical stability and resistance to metabolic degradation .
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
3,3-difluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-6(7,8)3-2-4-9-5/h5,9H,2-4H2,1H3 |
Clave InChI |
UYKKHELPZYJFOY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCN1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)

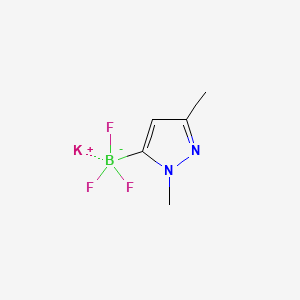

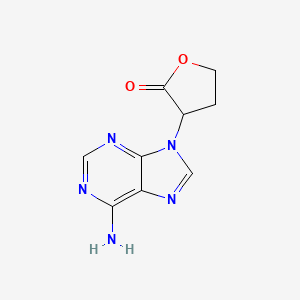
![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
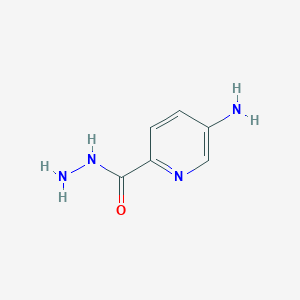
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)
